2,2-Bis(4-nitrobenzyl)malonic acid
Overview
Description
Synthesis Analysis
2,2-Bis(4-nitrobenzyl)malonic acid derivatives have been studied for their antitumor activities. For example, compounds carrying a nitro group in the benzene ring, like 2-bis-(β-chloroethyl)-aminomethyl-5-nitro-phenylalanine, have shown higher antitumor activity compared to their unsubstituted counterparts. These compounds are synthesized through a series of reactions, starting from precursors like 2-Methyl-5-nitrobenzyl chloride.
Molecular Structure Analysis
The molecular formula of 2,2-Bis(4-nitrobenzyl)malonic acid is C17H14N2O8 . The molecular weight of the compound is 374.30166 g/mol .
Chemical Reactions Analysis
2,2-Bis(4-nitrobenzyl)malonic acid is used in gold-catalyzed cyclization reactions, an efficient approach to synthesize complex organic compounds like 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones. These reactions proceed smoothly under mild conditions and yield products of interest in pharmaceutical science, due to the presence of this scaffold in bioactive natural and synthetic products.
Scientific Research Applications
Organic Chemistry: Synthesis of 3,8-Diarylidene-2,7-dioxaspiro [4.4]nonane-1,6-diones
Summary of the Application
The compound “2,2-Bis(4-nitrobenzyl)malonic acid” is used in the gold-catalyzed cyclization reactions, an efficient approach to synthesize complex organic compounds like 3,8-dibenzyl-2,7-dioxaspiro [4.4]nonane-1,6-diones . This kind of compound could be of great interest in pharmaceutical science given the widespread presence of this scaffold in bioactive natural and synthetic products .
Methods of Application or Experimental Procedures
The gold-catalyzed cyclization of 2,2-bis (3-arylprop-2-yn1-yl)malonic acid has been proposed as an efficient approach to substituted 3,8-dibenzyl-2,7-dioxaspiro [4.4]nonane-1,6-diones . The reaction proceeds smoothly in mild reaction conditions to give the desired products in quantitative yields in the presence of variously substituted starting materials .
Results or Outcomes Obtained
The synthesis of γ-arylidene spirobislactone bearing different substituents on the two aromatic rings has been achieved . The desired products were obtained in quantitative yields .
properties
IUPAC Name |
2,2-bis[(4-nitrophenyl)methyl]propanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O8/c20-15(21)17(16(22)23,9-11-1-5-13(6-2-11)18(24)25)10-12-3-7-14(8-4-12)19(26)27/h1-8H,9-10H2,(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTOPDJPKIXQGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC2=CC=C(C=C2)[N+](=O)[O-])(C(=O)O)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(4-nitrobenzyl)malonic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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